molecular formula C22H17FN2O3S2 B11105846 Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B11105846
M. Wt: 440.5 g/mol
InChI Key: BXQMOROUHQKCHM-UHFFFAOYSA-N
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Description

ETHYL 4-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE: is a complex organic compound that features a combination of cyano, fluorophenyl, thienyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}-3-OXOBUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c1-2-28-21(27)10-16(26)13-30-22-18(12-24)17(14-5-7-15(23)8-6-14)11-19(25-22)20-4-3-9-29-20/h3-9,11H,2,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQMOROUHQKCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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